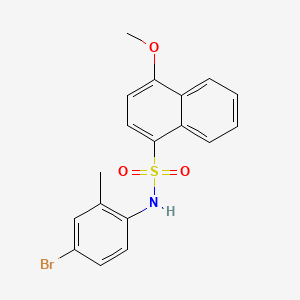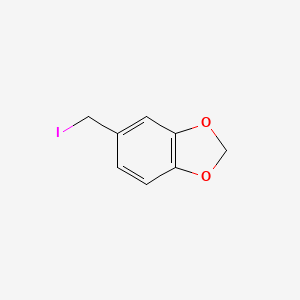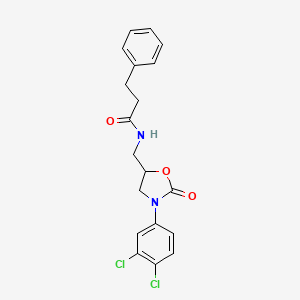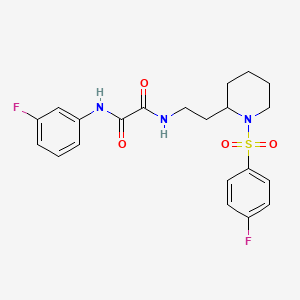![molecular formula C20H15NO4 B2847496 N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904511-35-9](/img/structure/B2847496.png)
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarins are found in many natural sources and have been associated with a variety of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through reactions involving coumarin derivatives . For instance, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a coumarin core, which is a lactone derived from ortho-coumaric acid . The specific substitutions on the coumarin core would depend on the specifics of the synthesis process.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Coumarin derivatives have been known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of coumarin derivatives include their aromaticity and their ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Modulation and Depression
Compounds that modulate the NMDA receptor, such as ketamine, have been extensively studied for their rapid antidepressant effects in patients with major depressive disorder. Ketamine, an NMDA receptor antagonist, has been shown to produce significant improvement in depressive symptoms within hours after administration, highlighting the potential of NMDA receptor modulation in treating depression (Berman et al., 2000).
Role in Cognitive and Memory Functions
Research has also explored the impact of NMDA receptor modulators on cognitive and memory functions. Compounds targeting the NMDA receptor can influence cognitive processes, with some studies indicating potential cognitive impairments or alterations in memory functions following administration (Newcomer et al., 1999). These findings provide valuable insights into the complex role of the NMDA receptor in cognitive and memory-related processes.
Investigating Mechanisms of Drug Addiction
The NMDA receptor is also implicated in the mechanisms of drug addiction and substance use disorders. Research involving compounds that act on the NMDA receptor, such as ketamine, has contributed to a better understanding of the neural underpinnings of addiction and the potential therapeutic targets for treating substance use disorders (Shahani et al., 2007).
Applications in Neurological Disorders
Beyond depression and addiction, NMDA receptor modulators are explored for their potential applications in various neurological disorders, including epilepsy and neurodegenerative diseases. Their ability to modulate glutamatergic transmission suggests a promising avenue for the development of novel therapeutics aimed at conditions characterized by dysregulated glutamate signaling (Kramer, 2012).
Wirkmechanismus
Target of Action
The compound, N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, has been found to exhibit dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood, reward, and cognition in the human brain.
Mode of Action
The compound interacts with its targets, the dopamine D2 and serotonin 5-HT2 receptors, by binding to these receptors and blocking their activity . This blockage inhibits the normal function of these receptors, leading to changes in neurotransmission and neuronal activity.
Biochemical Pathways
The compound’s interaction with the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and cognitive function . The downstream effects of these changes can lead to alterations in behavior and perception.
Result of Action
The result of the compound’s action is a change in neurotransmission and neuronal activity due to the blockage of dopamine D2 and serotonin 5-HT2 receptors . This can lead to alterations in mood, reward processing, and cognitive function.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-7-8-13-15(10-18(23)24-17(13)9-11)20-19(21-12(2)22)14-5-3-4-6-16(14)25-20/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUGANEXONTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2847415.png)


![Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2847418.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2847419.png)


![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)


![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)
